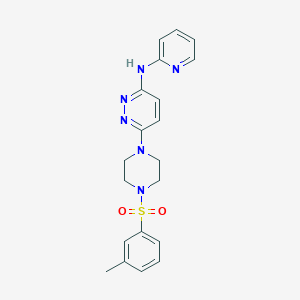

N-(pyridin-2-yl)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyridazin-3-amine

Description

Properties

IUPAC Name |

6-[4-(3-methylphenyl)sulfonylpiperazin-1-yl]-N-pyridin-2-ylpyridazin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O2S/c1-16-5-4-6-17(15-16)29(27,28)26-13-11-25(12-14-26)20-9-8-19(23-24-20)22-18-7-2-3-10-21-18/h2-10,15H,11-14H2,1H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYTUCBUAOZMBRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=CC=N4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-2-yl)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyridazin-3-amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazin-3-amine core, followed by the introduction of the pyridin-2-yl group through a nucleophilic substitution reaction. The final step involves the sulfonylation of the piperazine ring with m-toluenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-yl)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyridazin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution and halogenating agents for electrophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

N-(pyridin-2-yl)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyridazin-3-amine has been investigated for its potential therapeutic properties:

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting a mechanism that may involve the inhibition of specific cellular pathways essential for tumor growth.

- Antimicrobial Properties : Research has shown that certain derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, highlighting their potential as antimicrobial agents .

Enzyme Inhibition

The compound has been studied for its ability to act as an enzyme inhibitor. It may bind to active sites of enzymes involved in critical metabolic pathways, thus modulating their activity. This property is particularly relevant in drug design for conditions such as cancer or bacterial infections .

Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the synthesis of various pyridazine derivatives, including this compound. The findings demonstrated that modifications in the structure led to enhanced cytotoxicity against specific cancer cell lines, emphasizing the importance of structural optimization in drug development .

Antimicrobial Activity

In another study, researchers synthesized a series of pyridazine compounds and tested their antibacterial activity. The results indicated that certain derivatives exhibited potent activity against resistant bacterial strains, suggesting that this compound could be developed into effective antimicrobial agents .

Mechanism of Action

The mechanism of action of N-(pyridin-2-yl)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the pyridazine core with piperazine or sulfonamide modifications but differ in substituents, leading to varied physicochemical and pharmacological properties:

*Calculated based on structural similarity to .

Physicochemical Properties

- Target Compound : The m-tolylsulfonyl group enhances lipophilicity (logP ~2.5–3.0*) compared to unmodified piperazine derivatives (e.g., logP ~1.5 for ). The sulfonyl group improves aqueous solubility relative to alkylsulfonyl analogs (e.g., butylsulfonyl in , logP ~3.5).

Biological Activity

N-(pyridin-2-yl)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyridazin-3-amine, identified by its CAS number 1021038-80-1, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N6O2S, with a molecular weight of 410.5 g/mol. Its structure features a pyridazine core substituted with a piperazine moiety and a pyridine ring, which may contribute to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1021038-80-1 |

| Molecular Formula | C20H22N6O2S |

| Molecular Weight | 410.5 g/mol |

The compound's mechanism of action is primarily linked to its ability to interact with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain protein kinases involved in inflammatory pathways. This inhibition could lead to reduced cytokine production and modulation of glial activation, which is particularly relevant in neurodegenerative diseases where excessive glial activation is detrimental .

Antitumor Activity

Recent research has indicated that derivatives of pyridazine compounds exhibit promising antitumor properties. For instance, similar compounds have shown inhibitory effects on key signaling pathways associated with cancer cell proliferation and survival. A study highlighted the effectiveness of pyridazine derivatives against various cancer cell lines, suggesting that this compound could exhibit comparable effects due to structural similarities .

Anti-inflammatory Effects

The compound's potential anti-inflammatory activity has been supported by findings that demonstrate its ability to suppress the production of pro-inflammatory cytokines such as IL-1 beta and TNF-alpha in activated glial cells. This suggests a role in neuroprotection and the treatment of conditions characterized by chronic inflammation .

Case Studies

- Neuroprotection : A study focused on neurodegenerative diseases reported that compounds with similar structures to this compound effectively reduced markers of oxidative stress and inflammation in cellular models .

- Antitumor Efficacy : In vitro studies have shown that related pyridazine derivatives exhibit significant cytotoxicity against various cancer cell lines, including those resistant to conventional therapies. These findings warrant further investigation into the specific mechanisms by which this compound may exert similar effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the piperazine and pyridine rings can significantly influence potency and selectivity towards specific targets. For example, variations in substituents on the piperazine ring have been shown to enhance binding affinity for target kinases, thereby improving therapeutic efficacy .

Q & A

Basic: What synthetic routes are recommended for this compound, and which reaction conditions critically impact yield?

Methodological Answer:

The synthesis typically involves coupling a pyridazine precursor with a piperazine sulfonyl derivative. Key steps include:

- Sulfonamide Formation : Reacting m-toluenesulfonyl chloride with a piperazine intermediate under inert conditions (e.g., nitrogen atmosphere) to avoid hydrolysis .

- Nucleophilic Substitution : Use of cesium carbonate as a base and copper(I) bromide as a catalyst for aryl-amine coupling, as demonstrated in analogous pyrazole-amine syntheses (e.g., 60–80% yield at 35°C over 48 hours) .

- Solvent Selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance reaction efficiency, while 3-picoline or 3,5-lutidine improves regioselectivity in sulfonamide coupling .

Basic: What protocols ensure safe handling and stability during storage?

Methodological Answer:

- Handling : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid inhalation (refer to P261/P264 codes) and skin contact (P280/P302+352 codes) .

- Storage : Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent degradation (P233/P410). Monitor for moisture ingress using desiccants .

- Waste Disposal : Follow P501 guidelines for organic solvent disposal, neutralizing sulfonamide residues with dilute acid before incineration .

Advanced: How can structural modifications resolve contradictions in pharmacological activity data?

Methodological Answer:

- Comparative SAR Studies : Modify the pyridazine core or m-tolylsulfonyl group to assess changes in receptor binding. For example, replacing the sulfonyl group with a carbonyl (as in related imidazo[1,2-b]pyridazines) alters kinase inhibition profiles .

- In Vitro Validation : Use competitive binding assays (e.g., fluorescence polarization) to compare affinity across modified analogs. Cross-validate with cytotoxicity screens (e.g., MTT assays) to isolate target-specific effects .

- Crystallographic Analysis : Resolve ambiguities in binding modes via X-ray co-crystallography, as demonstrated for N-arylpiperazinyl pyridazinamines .

Advanced: What computational approaches predict binding affinity with target enzymes?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., kinases). Prioritize poses with hydrogen bonds to the hinge region (e.g., pyridazine N-atoms) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-enzyme complexes. Analyze RMSD/RMSF values to identify flexible binding residues .

- Free Energy Calculations : Apply MM-GBSA to rank derivatives by ΔG binding, correlating with experimental IC50 values from kinase assays .

Advanced: How can reaction impurities be minimized during scale-up?

Methodological Answer:

- Purification Strategies : Use flash chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water mixtures to remove unreacted sulfonyl chloride or piperazine byproducts .

- Catalyst Optimization : Replace copper(I) bromide with palladium catalysts (e.g., Pd(OAc)₂) for cleaner cross-coupling, reducing halogenated side products .

- In-Line Monitoring : Employ HPLC-MS to track reaction progress and detect intermediates early (e.g., sulfonamide adducts at m/z 350–450) .

Basic: What analytical techniques confirm structural integrity?

Methodological Answer:

- NMR Spectroscopy : Assign peaks for pyridazine protons (δ 8.5–9.0 ppm) and piperazine methyl groups (δ 2.3–2.7 ppm). Compare with reference data for N-cyclopropyl pyrazole derivatives .

- HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 430–450 range) with ≤2 ppm error .

- Elemental Analysis : Confirm C/H/N/S ratios (e.g., ±0.3% deviation) to rule out solvent residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.